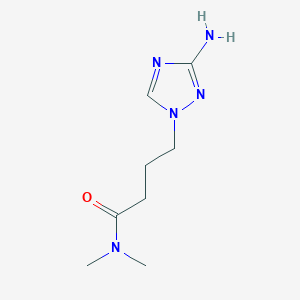
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and a dimethylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with N,N-dimethylbutanamide under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave irradiation has also been explored to enhance reaction rates and yields. The choice of reagents, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent due to its potential antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The triazole ring and the amino group play crucial roles in the binding interactions with the target molecules .
類似化合物との比較
Similar Compounds
- 3-Amino-1,2,4-triazole
- 4-Amino-1,2,4-triazole
- 1,2,4-Triazole-3-thiol
Uniqueness
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide is unique due to its specific structural features, such as the presence of the dimethylbutanamide moiety, which distinguishes it from other triazole derivatives. This unique structure contributes to its distinct chemical and biological properties .
特性
分子式 |
C8H15N5O |
|---|---|
分子量 |
197.24 g/mol |
IUPAC名 |
4-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H15N5O/c1-12(2)7(14)4-3-5-13-6-10-8(9)11-13/h6H,3-5H2,1-2H3,(H2,9,11) |
InChIキー |
BOJJBXJSCIAOLW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CCCN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)



![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)


![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)


![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)
